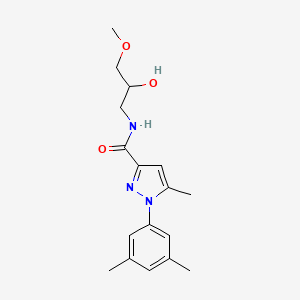
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMA belongs to the class of compounds known as amides, which have a wide range of biological activities.
Wirkmechanismus
The precise mechanism of action of N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in the production of pro-inflammatory molecules, which can help to alleviate inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide can reduce inflammation in animal models of arthritis and inflammatory bowel disease. It has also been shown to have analgesic properties, which may make it useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide is that it is relatively easy to synthesize in the laboratory using commercially available starting materials. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide can inhibit the growth of cancer cells in vitro, and further research is needed to determine its effectiveness in animal models and humans. Another potential area of research is the development of new synthetic routes to N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide that are more efficient and environmentally friendly. Finally, more research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide and its effects on different biological systems.
Synthesemethoden
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the use of a variety of reagents and solvents, and the reaction conditions need to be carefully controlled to obtain high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been the subject of several studies that have investigated its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13-6-8-16(15(3)10-13)20(4)19(21)12-23-17-9-7-14(2)11-18(17)22-5/h6-11H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHKBCKEVNKWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C(=O)COC2=C(C=C(C=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-benzofuran-2-yl)ethyl]-5-tert-butyl-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7635674.png)
![1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7635679.png)
![2,2-Dimethyl-1-[4-(2-pyrazol-1-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B7635689.png)

![[3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]phenyl]-(2,2,3,3-tetramethylazetidin-1-yl)methanone](/img/structure/B7635692.png)
![N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)
![Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7635704.png)
![(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7635715.png)


![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)
![N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7635734.png)
![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)